Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate
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Overview
Description
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate is a long-chain polyunsaturated fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with the hydroxy group of ethanol . This compound is known for its significant biological activities and is commonly found in marine organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate typically involves the esterification of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out through the transesterification of fish oil, which is rich in (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid. The process involves the use of an alcohol (ethanol) and a catalyst (usually an alkali such as sodium methoxide) to convert the triglycerides in fish oil into ethyl esters .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid ethyl esters.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Various substituted ethyl esters depending on the reagents used.
Scientific Research Applications
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane fluidity.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammation, and mental health disorders.
Industry: Utilized in the production of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to eicosanoids, which are signaling molecules that play a crucial role in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate
- Ethyl (5Z,8Z,11Z,14Z,17Z)-2,2-diethylicosa-5,8,11,14,17-pentaenoate
- Ethyl 5(Z),8(Z),11(Z),14(Z),17(Z)-Eicosapentaenoate
Uniqueness
Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate is unique due to its specific configuration of double bonds, which imparts distinct biological activities and chemical properties. Its ability to act as a precursor to bioactive eicosanoids sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H34O2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
ethyl (5E,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17+ |
InChI Key |
SSQPWTVBQMWLSZ-BRHGTUFMSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C/CCCC(=O)OCC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Origin of Product |
United States |
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